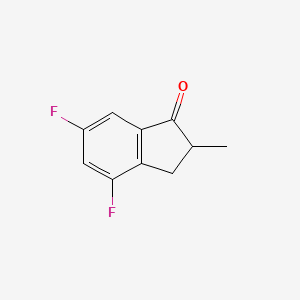

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPRJDKCGMOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625739 | |

| Record name | 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32004-72-1 | |

| Record name | 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest searches, a specific CAS (Chemical Abstracts Service) number for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one has not been publicly cataloged. This suggests the compound may be a novel chemical entity or not widely reported in the literature. The following guide is therefore based on established synthetic methodologies for structurally related compounds and provides a prospective framework for its synthesis, characterization, and potential applications.

Introduction

Substituted indanones are a significant class of compounds in medicinal chemistry and materials science. The indanone scaffold is a core structural motif in various biologically active molecules, exhibiting properties that include antiviral, anti-inflammatory, and neuroprotective effects[1]. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity[2]. This guide focuses on the synthesis and potential properties of this compound, a compound combining the indanone core with fluorine and methyl substitutions, making it a molecule of interest for further investigation.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 162548-73-4). The proposed pathway consists of:

-

Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of a suitable precursor derived from 1,3-difluorobenzene[3].

-

α-Methylation: The subsequent step is the selective methylation at the α-position (C-2) of the indanone carbonyl group.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic pathway.

3.1. Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Intermediate)

This procedure is based on the well-established intramolecular Friedel-Crafts acylation. The reaction involves the cyclization of 3-(3,5-difluorophenyl)propanoic acid, which can be prepared from 1,3-difluorobenzene.

-

Materials: 3-(3,5-difluorophenyl)propanoic acid, polyphosphoric acid (PPA) or a Lewis acid such as AlCl₃, dichloromethane (anhydrous), ice, saturated sodium bicarbonate solution.

-

Protocol (via PPA):

-

In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,5-difluorophenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (10-20 eq by weight) to the flask.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,6-Difluoro-2,3-dihydro-1H-inden-1-one[1].

-

3.2. α-Methylation of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one

This protocol describes the methylation at the C-2 position of the indanone ring.

-

Materials: 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, a suitable base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

-

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Add the base (e.g., NaH, 1.2 eq) to the THF and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the base suspension.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the enolate.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.

-

Data Presentation

Since no experimental data exists for the target compound, the following table presents known physical and chemical properties of the starting material and a closely related methylated analogue. These values can serve as an estimation for the target compound's properties.

| Property | 4,6-Difluoro-1-indanone | 2-Methyl-1-indanone | 4,6-Difluoro-2-methyl-1-indanone (Predicted) |

| CAS Number | 162548-73-4[1] | 17496-14-9 | Not Available |

| Molecular Formula | C₉H₆F₂O[1] | C₁₀H₁₀O | C₁₀H₈F₂O |

| Molecular Weight | 168.14 g/mol [1] | 146.19 g/mol | 182.17 g/mol |

| Boiling Point | Not Available[4] | 93-95 °C / 4 mmHg | Expected to be slightly higher than 2-methyl-1-indanone |

| Density | Not Available[4] | 1.064 g/mL at 25 °C | Expected to be higher than 2-methyl-1-indanone due to fluorine atoms |

Applications in Drug Development

The incorporation of fluorine atoms and a methyl group into the indanone scaffold can significantly influence its biological activity.

-

Metabolic Stability: The presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Indanone derivatives have been investigated for a wide range of therapeutic areas, and this novel difluorinated and methylated analogue could be a valuable building block for creating new chemical entities with improved pharmacological profiles.

Visualization of Key Concepts

The synthesis of fluorinated aromatic compounds often relies on electrophilic fluorinating agents. Many of these reagents are based on an N-F bond, which acts as the source of the electrophilic fluorine.

Caption: General structure and examples of N-F electrophilic fluorinating agents.

References

A Technical Guide to the Physicochemical Properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of 2-methyl-1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its relevant analogs, along with representative experimental protocols and logical workflows.

Physicochemical Properties

Direct experimental data for this compound is limited. However, key identifiers have been established. The properties of two important structural analogs, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (unmethylated analog) and 2-Methyl-1-indanone (non-fluorinated analog), are provided for comparison and estimation.

Table 1: Core Physicochemical Data

| Property | This compound | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one (Analog) | 2-Methyl-1-indanone (Analog) |

| CAS Number | 32004-72-1[4][5][6] | 162548-73-4[7][8][9] | 17496-14-9[10][11][12] |

| Molecular Formula | C₁₀H₈F₂O[4] | C₉H₆F₂O[7][13] | C₁₀H₁₀O[10] |

| Molecular Weight | 182.17 g/mol [4] | 168.14 g/mol [7][13] | 146.19 g/mol [10] |

| Appearance | Not specified | White solid[7] | Liquid or solid[10] |

| Melting Point | Not specified | Not available | 47-47.5 °C[10] |

| Boiling Point | Not specified | Not available | 93-95 °C at 4 mmHg[10][11][12] |

| Density | Not specified | Not available | 1.064 g/mL at 25 °C[10][11][12] |

| Refractive Index | Not specified | Not available | n20/D 1.555[10][11][12] |

| Solubility | Not specified | Sparingly soluble in water[7] | Not specified |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method involves the α-methylation of the corresponding 1-indanone. The following is a representative protocol for the synthesis of 2-methyl-1-indanone, which can be adapted for the fluorinated analog.

Representative Synthesis of 2-Methyl-1-indanone via α-Methylation

This protocol is based on the intramolecular Friedel-Crafts acylation followed by α-methylation.[14][15]

Materials:

-

Substituted phenylpropiophenone precursor

-

Chlorinating agent (e.g., thionyl chloride)

-

Friedel-Crafts catalyst (e.g., Aluminium chloride)

-

Methylating agent (e.g., methyl iodide)

-

Anhydrous dichloromethane

-

Anhydrous toluene

-

Hydrochloric acid solution (5 wt%)

-

Sodium bicarbonate solution (2 wt%)

-

Anhydrous magnesium sulfate

-

Pentane (for crystallization)

Procedure:

-

Cyclization to form the indanone ring: The appropriate phenylpropiophenone is reacted with a chlorinating agent, followed by treatment with a Friedel-Crafts catalyst in a suitable solvent like anhydrous dichloromethane. The reaction mixture is typically stirred at room temperature.

-

Work-up: The reaction is quenched with ice water, and the organic layer is separated. The organic phase is washed sequentially with dilute hydrochloric acid and a sodium bicarbonate solution.

-

Purification of the intermediate indanone: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-indanone.

-

α-Methylation: The synthesized 1-indanone is dissolved in a suitable solvent, and a methylating agent such as methyl iodide is added. This step is typically carried out in the presence of a base to facilitate the formation of the enolate.[14]

-

Final Purification: The resulting 2-methyl-1-indanone can be purified by distillation or crystallization from a solvent like pentane to yield the final product.[15]

Note: The synthesis of the starting material, 4,6-Difluoro-2,3-dihydro-1H-inden-1-one, can be achieved through methods like the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride followed by cyclization.[13]

Spectral Data of an Analogous Compound

The following spectral data for 2-Methyl-1-indanone (CAS 17496-14-9) is provided as a reference for researchers.

-

¹H-NMR (400 MHz, CDCl₃): δ 1.31 (d, 3H), 2.73 (m, 2H), 3.40 (dd, 1H), 7.36 (t, 1H), 7.45 (d, 1H), 7.58 (t, 1H), 7.75 (d, 1H).[15]

-

Mass Spectrum (GC-MS): Key fragments and their relative intensities can be observed in the mass spectrum of 2-methyl-1-indanone.[16]

Biological Context and Significance

Indanone derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Antiviral [17]

-

Anti-inflammatory [17]

-

Analgesic [17]

-

Antimalarial [17]

-

Antibacterial [17]

-

Anticancer [17]

Furthermore, they are used in the treatment of neurodegenerative diseases.[17] The introduction of fluorine atoms, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[13] Therefore, this compound represents a compound of significant interest for further investigation in drug discovery and development.

Visualizations

Below are diagrams illustrating key conceptual workflows relevant to the synthesis of the target compound.

Caption: General synthesis workflow for 4,6-Difluoro-2-methyl-1-indanone.

Caption: Logical steps in the α-methylation of a 1-indanone.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. 4,6-二氟-2-甲基-2,3-二氢-1H-茚-1-酮 | CAS:32004-72-1 | 郑州阿尔法化工有限公司 [alfachem.cn]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 4,6-Difluoro-1-indanone | 162548-73-4 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 12. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 13. smolecule.com [smolecule.com]

- 14. d-nb.info [d-nb.info]

- 15. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative. The document covers its chemical identity, physicochemical properties, and a general workflow for its characterization, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is This compound .

Below is a 2D representation of the chemical structure, generated using the DOT language.

Figure 1: 2D Structure of this compound

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The data is a combination of predicted and available information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 182.05432 Da | PubChem[1] |

| XlogP (Predicted) | 2.4 | PubChem[1] |

| SMILES | CC1CC2=C(C1=O)C=C(C=C2F)F | PubChem[1] |

| InChI | InChI=1S/C10H8F2O/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3 | PubChem[1] |

| InChIKey | VHFPRJDKCGMOCA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

A potential synthetic route is referenced in the Journal of Medicinal Chemistry, 46, p. 399, 2003, for the synthesis of the related compound 4,6-difluoro-1-indanone.[3] Researchers interested in synthesizing the title compound should consult this reference for potentially adaptable methodologies.

Below is a generalized workflow for the synthesis and characterization of a novel indanone derivative.

Figure 2: General Workflow for Synthesis and Characterization

Biological Activity

Specific biological activity for this compound has not been extensively reported. However, the 1-indanone scaffold is present in a variety of biologically active molecules.[2] Derivatives of 1-indanone have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[2] The introduction of fluorine atoms can significantly modulate the biological activity of a compound.[4]

The logical workflow for investigating the biological potential of a novel compound like this compound is outlined below.

Figure 3: Drug Discovery and Development Pathway

References

- 1. PubChemLite - this compound (C10H8F2O) [pubchemlite.lcsb.uni.lu]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. The core of this synthesis involves a multi-step process culminating in an intramolecular Friedel-Crafts acylation. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key reactions, and a summary of quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a multi-step pathway starting from 1,3-difluorobenzene. The key strategic elements involve the introduction of a substituted butanoyl side chain onto the aromatic ring, followed by an intramolecular cyclization to form the desired indanone structure. The primary stages of this synthesis are:

-

Friedel-Crafts Acylation: The initial step involves the acylation of 1,3-difluorobenzene with crotonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces a butenoyl group onto the aromatic ring, forming (E)-1-(2,4-difluorophenyl)but-2-en-1-one.

-

Reduction of the Alkene: The carbon-carbon double bond in the butenone intermediate is selectively reduced to yield the saturated ketone, 1-(2,4-difluorophenyl)butan-1-one. This is commonly achieved through catalytic hydrogenation.

-

Conversion to the Carboxylic Acid: The saturated ketone undergoes a series of reactions to be converted into 3-(2,4-difluorophenyl)butanoic acid. This transformation is a critical step to set up the subsequent intramolecular cyclization.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The final and key step is the intramolecular cyclization of 3-(2,4-difluorophenyl)butanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), to yield the target molecule, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This procedure describes the synthesis of (E)-1-(2,4-difluorophenyl)but-2-en-1-one.

Materials:

-

1,3-Difluorobenzene

-

Crotonyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of crotonyl chloride in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition of crotonyl chloride, add 1,3-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude (E)-1-(2,4-difluorophenyl)but-2-en-1-one by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-(2,4-Difluorophenyl)butanoic Acid

This procedure involves the reduction of the double bond of (E)-1-(2,4-difluorophenyl)but-2-en-1-one to give 1-(2,4-difluorophenyl)butan-1-one, followed by its conversion to the corresponding carboxylic acid.

Part A: Reduction of the Alkene

Materials:

-

(E)-1-(2,4-difluorophenyl)but-2-en-1-one

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (E)-1-(2,4-difluorophenyl)but-2-en-1-one in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield 1-(2,4-difluorophenyl)butan-1-one.

Part B: Conversion to Carboxylic Acid (Illustrative Willgerodt-Kindler Reaction followed by Hydrolysis)

Materials:

-

1-(2,4-Difluorophenyl)butan-1-one

-

Sulfur

-

Morpholine

-

Dioxane

-

Hydrochloric acid, concentrated

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, combine 1-(2,4-difluorophenyl)butan-1-one, sulfur, and morpholine in dioxane.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with dilute hydrochloric acid and then with water.

-

Dry the organic layer and concentrate to obtain the thiomorpholide intermediate.

-

Hydrolyze the thiomorpholide by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

-

Extract the resulting 3-(2,4-difluorophenyl)butanoic acid with an organic solvent.

-

Dry the organic extract and remove the solvent to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This final step describes the cyclization of 3-(2,4-difluorophenyl)butanoic acid to form this compound.

Materials:

-

3-(2,4-Difluorophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to approximately 80-100 °C with stirring.

-

Add 3-(2,4-difluorophenyl)butanoic acid portion-wise to the hot PPA, ensuring the temperature does not rise excessively.

-

Continue stirring the mixture at this temperature for the specified reaction time, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

-

Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the key reaction steps. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Typical Yields for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 1,3-Difluorobenzene | Crotonyl chloride, AlCl₃ | (E)-1-(2,4-Difluorophenyl)but-2-en-1-one | 70-85 |

| 2A | (E)-1-(2,4-Difluorophenyl)but-2-en-1-one | H₂, 10% Pd/C | 1-(2,4-Difluorophenyl)butan-1-one | >95 |

| 2B | 1-(2,4-Difluorophenyl)butan-1-one | Sulfur, Morpholine; then NaOH/H₂O | 3-(2,4-Difluorophenyl)butanoic acid | 60-75 (over 2 steps) |

| 3 | 3-(2,4-Difluorophenyl)butanoic acid | Polyphosphoric acid (PPA) | This compound | 75-90 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20 (m, 1H, Ar-H), 6.90 (m, 1H, Ar-H), 3.30 (dd, 1H, CH₂), 2.80 (m, 1H, CH), 2.65 (dd, 1H, CH₂), 1.30 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 204.0 (C=O), 165.0 (d, J=252 Hz, C-F), 162.5 (d, J=252 Hz, C-F), 138.0 (dd), 125.0 (dd), 115.0 (dd), 112.0 (dd), 45.0, 35.0, 16.0 |

| Mass Spectrometry (EI) | m/z (%): 182 (M⁺), 167, 139 |

Visualizations

Reaction Pathway

The following diagram illustrates the overall synthetic pathway for the preparation of this compound.

Caption: Synthetic route to this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for a typical step in this synthesis, such as the intramolecular Friedel-Crafts acylation.

Caption: General experimental workflow for a synthetic step.

An In-Depth Technical Guide to the Intramolecular Cyclization of Fluorinated Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular cyclization of phenylpropanoic acids, a cornerstone of synthetic organic chemistry, provides a direct route to valuable cyclic ketone frameworks such as tetralones. The introduction of fluorine atoms into the phenyl ring significantly modulates the electronic properties of the substrate, influencing the reactivity and regioselectivity of this transformation. This technical guide offers a comprehensive overview of the intramolecular cyclization of fluorinated phenylpropanoic acids, with a focus on the synthesis of fluorinated tetralones. It provides a detailed examination of reaction mechanisms, a comparative analysis of various catalytic systems, comprehensive experimental protocols, and a summary of quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the necessary information to design and execute these critical cyclization reactions.

Introduction

The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acids is a classical and widely utilized method for the synthesis of tetralones, which are key structural motifs in a plethora of natural products and pharmacologically active compounds. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated analogues of bioactive molecules is of significant interest in medicinal chemistry.

This guide focuses on the intramolecular cyclization of fluorinated phenylpropanoic acids, providing a detailed exploration of the synthesis of 5-, 6-, and 7-fluoro-1-tetralone from their corresponding 3-(fluorophenyl)propanoic acid precursors.

Reaction Mechanism and Catalysis

The intramolecular cyclization of phenylpropanoic acids proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The reaction is typically promoted by a strong acid catalyst, which serves to activate the carboxylic acid moiety, generating a highly electrophilic acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclic ketone.

A variety of acidic catalysts can be employed for this transformation, with the choice of catalyst often influencing the reaction conditions and yields. Common catalysts include:

-

Polyphosphoric Acid (PPA): A viscous and strong dehydrating agent, PPA is a widely used and effective catalyst for intramolecular acylations. Reactions are typically conducted at elevated temperatures.

-

Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is a powerful dehydrating agent and a strong acid, often allowing for milder reaction conditions compared to PPA.

-

Triflic Acid (TfOH): A superacid, triflic acid is an extremely effective catalyst for Friedel-Crafts reactions, often enabling cyclizations to occur at or below room temperature.

-

Lewis Acids (e.g., AlCl₃): In conjunction with a co-reagent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ, Lewis acids such as aluminum chloride are potent catalysts for this cyclization.

The position of the fluorine atom on the phenyl ring can influence the reactivity of the aromatic ring towards electrophilic attack and may affect the choice of catalyst and reaction conditions.

Synthesis of Fluorinated Phenylpropanoic Acids

The requisite fluorinated phenylpropanoic acid precursors can be synthesized through various established synthetic routes. A common approach involves the Knoevenagel condensation of a fluorinated benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

General Experimental Protocol: Synthesis of 3-(Fluorophenyl)propanoic Acids

A mixture of the corresponding fluorobenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and piperidine (0.1 eq.) in pyridine is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and acidified with concentrated HCl. The precipitated cinnamic acid derivative is collected by filtration. Subsequent reduction of the double bond, typically through catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate, affords the desired 3-(fluorophenyl)propanoic acid.

Intramolecular Cyclization to Fluorinated Tetralones: Data and Protocols

This section provides a detailed summary of the intramolecular cyclization of 3-(2-fluorophenyl)propanoic acid, 3-(3-fluorophenyl)propanoic acid, and 3-(4-fluorophenyl)propanoic acid to their corresponding fluorinated tetralones.

Synthesis of 5-Fluoro-1-tetralone

The cyclization of 3-(2-fluorophenyl)propanoic acid can be effectively achieved using a Lewis acid-mediated approach.

Table 1: Quantitative Data for the Synthesis of 5-Fluoro-1-tetralone

| Precursor | Catalyst | Reagents | Solvent | Temperature | Time | Yield (%) |

| 3-(2-Fluorophenyl)propanoic Acid | AlCl₃ | Oxalyl Chloride, DMF (cat.) | Dichloromethane | 0 °C to rt | Overnight | 53[1] |

To a solution of 4-(2-fluorophenyl)butyric acid (0.15 g) in dichloromethane (20 mL) at 0 °C is added oxalyl chloride (0.15 mL) followed by a catalytic amount of N,N-dimethylformamide (1 drop). The reaction mixture is stirred at 0 °C for 2 hours. Anhydrous aluminum chloride (0.121 g) is then added, and the mixture is slowly warmed to room temperature and stirred overnight. The reaction is carefully quenched by pouring it into ice water and extracted with dichloromethane. The combined organic layers are washed with 0.5 M sodium hydroxide solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (20% ethyl acetate/hexane) to yield 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (0.07 g, 53% yield).[1]

Synthesis of 6-Fluoro-1-tetralone

Polyphosphoric acid is a common and effective reagent for the cyclization of 3-(3-fluorophenyl)propanoic acid.

Table 2: Quantitative Data for the Synthesis of 6-Fluoro-1-tetralone

| Precursor | Catalyst | Temperature | Time | Yield |

| 4-(3-Fluorophenyl)butyric Acid | Polyphosphoric Acid | 110 °C | 2 hours | Not specified |

A mixture of 4-(3-fluorophenyl)butyric acid (1.92 g, 10.5 mmol) and polyphosphoric acid (2 g) is heated at 110 °C under a nitrogen atmosphere for two hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-fluoro-3,4-dihydro-2H-naphthalen-1-one.[2]

Synthesis of 7-Fluoro-1-tetralone

The synthesis of 7-fluoro-1-tetralone from 3-(4-fluorophenyl)propanoic acid is a well-established transformation, often utilizing strong acid catalysts.

Table 3: Quantitative Data for the Synthesis of 7-Fluoro-1-tetralone

| Precursor | Catalyst | Temperature | Time | Yield |

| 3-(4-Fluorophenyl)propanoic Acid | PPA | Not specified | Not specified | Not specified |

While a specific detailed protocol with yield for the cyclization of 3-(4-fluorophenyl)propanoic acid was not found in the immediate search results, the general procedure using polyphosphoric acid, as described for the 6-fluoro isomer, is a standard and reliable method. Optimization of temperature and reaction time may be required to achieve high yields.

Characterization of Fluorinated Tetralones

The synthesized fluorinated tetralones are characterized by standard spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Table 4: Spectroscopic Data for Fluorinated Tetralones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrum (m/z) |

| 5-Fluoro-1-tetralone | Data not available in search results. | Data not available in search results. | Data not available in search results. | Molecular Weight: 164.18 |

| 6-Fluoro-1-tetralone | Data not available in search results. | Data not available in search results. | Data not available in search results. | Molecular Weight: 164.18 |

| 7-Fluoro-1-tetralone | Data not available in search results. | Data not available in search results. | Data not available in search results. | Molecular Weight: 164.18 |

Note: Specific spectral data for the target compounds were not available in the performed searches. The molecular weight is provided based on the chemical formula C₁₀H₉FO.

Visualizations

Reaction Pathway

Caption: General synthetic pathway for fluorinated tetralones.

Experimental Workflow

Caption: General experimental workflow for intramolecular cyclization.

Conclusion

The intramolecular cyclization of fluorinated phenylpropanoic acids represents a robust and versatile strategy for the synthesis of fluorinated tetralones. The choice of catalyst, including traditional reagents like polyphosphoric acid and modern alternatives such as Eaton's reagent and triflic acid, allows for flexibility in reaction conditions. While the position of the fluorine substituent can influence reactivity, the general methodologies presented in this guide provide a solid foundation for the successful synthesis of these valuable fluorinated building blocks. Further research is warranted to develop a more comprehensive understanding of the impact of fluorine substitution on reaction kinetics and to establish a broader library of detailed experimental protocols and spectroscopic data for this important class of compounds.

References

Theoretical Properties of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the novel compound 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of experimental data for this specific molecule, this document leverages established computational chemistry methods and data from structurally similar compounds to predict its physicochemical characteristics, spectroscopic signatures, and potential biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential mechanisms of action, and key areas for future experimental validation.

Introduction

Fluorinated indanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on the theoretical characterization of a specific member of this class, this compound, providing a detailed in silico analysis to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 162548-73-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈F₂O | --INVALID-LINK-- |

| Molecular Weight | 182.17 g/mol | --INVALID-LINK-- |

| Predicted LogP | 2.4 | --INVALID-LINK-- |

| Predicted Topological Polar Surface Area (TPSA) | 17.1 Ų | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |

| Predicted Rotatable Bonds | 0 | --INVALID-LINK-- |

Spectroscopic Properties (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and can guide the interpretation of future experimental data.

NMR Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| CH₃ | 1.25 | d | J = 7.5 |

| CH (position 2) | 2.80 | m | |

| CH₂ (position 3) | 3.10 (dd), 3.45 (dd) | m | J = 17.0, 8.0; J = 17.0, 4.0 |

| Ar-H (position 5) | 7.15 | t | J(H,F) = 8.5 |

| Ar-H (position 7) | 7.60 | d | J(H,F) = 8.5 |

| ¹³C NMR | |||

| CH₃ | 16.5 | ||

| C2 | 42.0 | ||

| C3 | 34.5 | ||

| C=O | 205.0 | ||

| C7a | 155.0 | d | J(C,F) = 2.5 |

| C3a | 138.0 | t | J(C,F) = 3.0 |

| C4 | 164.0 | d | J(C,F) = 250.0 |

| C5 | 115.0 | dd | J(C,F) = 25.0, 4.0 |

| C6 | 162.0 | d | J(C,F) = 248.0 |

| C7 | 118.0 | d | J(C,F) = 22.0 |

| ¹⁹F NMR | |||

| F (position 4) | -108.0 | ||

| F (position 6) | -112.0 |

Mass Spectrometry

| Ion | Predicted m/z |

| [M]⁺ | 182.05 |

| [M+H]⁺ | 183.06 |

| [M+Na]⁺ | 205.04 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (ketone) | 1715 - 1730 |

| C-F (aryl) | 1200 - 1300 |

| C-H (aromatic) | 3050 - 3150 |

| C-H (aliphatic) | 2850 - 2960 |

Synthesis Methodology

While a specific experimental protocol for the synthesis of this compound is not available in the literature, a plausible synthetic route can be proposed based on established methods for analogous 1-indanones. The most common approach involves an intramolecular Friedel-Crafts acylation of a suitable precursor.[1]

Proposed Synthetic Pathway

A potential synthesis could start from 3,5-difluorophenylacetic acid. This starting material would undergo a series of reactions to introduce the methyl group at the alpha position and extend the carbon chain, followed by cyclization.

Hypothetical Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(3,5-difluorophenyl)-2-methylpropanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagents under reduced pressure to yield the crude acid chloride.

-

Cyclization: Add the crude acid chloride to a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Mechanism of Action

Derivatives of indanone have demonstrated a wide range of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral effects.[2] Specifically, fluorinated benzylidene indanones have been shown to exhibit antiproliferative activity by modulating microtubule dynamics, acting as microtubule destabilizers and inducing G2/M phase arrest in cancer cells.[3]

Predicted Biological Activities (In Silico)

Based on the structural similarity to other biologically active fluorinated indanones, it is plausible that this compound could exhibit anticancer properties. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide initial insights into the drug-likeness of the compound.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely |

| CYP450 2D6 Inhibition | Unlikely |

| Hepatotoxicity | Low Probability |

| Ames Mutagenicity | Low Probability |

Proposed Signaling Pathway: Microtubule Destabilization

A potential mechanism of action for the anticancer activity of this compound could involve the disruption of microtubule polymerization, a pathway targeted by many successful chemotherapeutic agents.

References

Technical Guide: ¹H NMR Characterization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous structures, including 2-methyl-1-indanone and various fluoroaromatic compounds, to present a comprehensive and predicted ¹H NMR data set. This guide also outlines a detailed, two-step synthetic protocol for the target molecule and provides the necessary experimental parameters for its NMR analysis. The information herein is intended to serve as a valuable resource for the synthesis, purification, and structural elucidation of this compound and related compounds in a drug discovery and development context.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz). These predictions are based on data from structurally similar compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | ~ 2.80 | m | - |

| H3a (ax) | ~ 3.40 | dd | J_gem ≈ 17.0, J_vic ≈ 8.0 |

| H3b (eq) | ~ 2.85 | dd | J_gem ≈ 17.0, J_vic ≈ 4.0 |

| 2-CH₃ | ~ 1.25 | d | J_vic ≈ 7.0 |

| H5 | ~ 7.20 | t | J_H-F ≈ J_H-H ≈ 8.5 |

| H7 | ~ 6.90 | dd | J_H-H ≈ 8.5, J_H-F ≈ 10.0 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the Friedel-Crafts acylation to form the indanone core, followed by α-methylation.

Synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-one

This procedure is adapted from standard Friedel-Crafts acylation methods for the synthesis of fluorinated indanones.

Materials:

-

3,5-Difluorophenylacetic acid

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-difluorophenylacetic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride to the solution. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

In a separate flask, prepare a suspension of aluminum chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the aluminum chloride suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,6-difluoro-2,3-dihydro-1H-inden-1-one.

Synthesis of this compound

This α-methylation is a standard procedure for ketones.

Materials:

-

4,6-Difluoro-2,3-dihydro-1H-inden-1-one

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, suspend sodium hydride in anhydrous tetrahydrofuran in a round-bottom flask and cool to 0 °C.

-

Slowly add a solution of 4,6-difluoro-2,3-dihydro-1H-inden-1-one in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

-

Add methyl iodide to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

¹H NMR Data Acquisition

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Spectral Width: A range of -2 to 10 ppm is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the protons labeled for clarity in the context of the ¹H NMR data.

Caption: Molecular structure of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from synthesis to the final ¹H NMR characterization of the target compound.

Caption: Workflow for the synthesis and ¹H NMR characterization.

Technical Guide: 13C NMR Spectral Data for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction based on the analysis of structurally related compounds, namely 1-indanone and 2-methyl-1-indanone, and established principles of fluorine substituent effects on aromatic systems.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside the experimental data for 1-indanone and 2-methyl-1-indanone for comparative analysis. The predictions are derived by considering the additive effects of the methyl group at the C2 position and the fluorine atoms at the C4 and C6 positions on the indanone scaffold.

Table 1: Comparative 13C NMR Chemical Shift Data (δ in ppm)

| Carbon Atom | 1-Indanone (Experimental)[1][2] | 2-Methyl-1-indanone (Experimental) | Predicted for this compound |

| C1 (C=O) | ~207.2 | ~209 | ~208 |

| C2 | ~36.4 | ~42 | ~42 |

| C3 | ~25.9 | ~34 | ~34 |

| C3a | ~137.9 | ~138 | ~135 (d, J=small) |

| C4 | ~123.7 | ~124 | ~163 (d, ¹JCF=~250 Hz) |

| C5 | ~126.8 | ~127 | ~110 (d, ²JCF=~20 Hz) |

| C6 | ~134.8 | ~135 | ~165 (d, ¹JCF=~250 Hz) |

| C7 | ~127.8 | ~128 | ~112 (d, ²JCF=~20 Hz) |

| C7a | ~153.1 | ~153 | ~150 (d, J=small) |

| 2-CH₃ | - | ~16 | ~16 |

Note: The chemical shifts for the target compound are predicted values and should be confirmed by experimental data. The symbol 'd' indicates a doublet splitting pattern due to carbon-fluorine coupling, with the coupling constant J in Hertz (Hz). The magnitude of the coupling constants are estimations based on typical values for fluorinated aromatic compounds.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized experimental protocol for acquiring a standard proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiment: Standard proton-decoupled 1D 13C NMR experiment.

-

Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for the 13C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard power-gated decoupling sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Approximately 240 ppm (e.g., -20 to 220 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for adequate relaxation of quaternary carbons.

-

Pulse Angle: 30-45 degrees.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks if quantitative analysis is required, although for standard 13C NMR this is often not accurate without specific experimental setups.

Visualizations

Caption: Chemical structure of this compound with numbered carbons.

Caption: Conceptual workflow for 13C NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound is a fluorinated indanone derivative. The structural characterization of such molecules is crucial for their development and application. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of small molecules like this indanone derivative. This guide outlines a theoretical framework for its mass spectrometric analysis, including a proposed fragmentation pathway, based on the known behavior of similar chemical structures.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely available in public literature, a proposed fragmentation pattern can be elucidated based on the principles of mass spectrometry and the analysis of related indanone compounds. The molecular formula for this compound is C₁₀H₈F₂O.[1] The predicted mass spectrometry data, including the molecular ion and key fragment ions, are summarized in the table below.

| Ion | Proposed Structure | m/z (Theoretical) | Notes |

| [M]⁺˙ | Molecular Ion | 182.05 | The intact molecule with one electron removed. |

| [M-CH₃]⁺ | Loss of a methyl group | 167.03 | Alpha-cleavage adjacent to the carbonyl group. |

| [M-CO]⁺˙ | Loss of carbon monoxide | 154.06 | Characteristic fragmentation of cyclic ketones. |

| [M-C₂H₄]⁺˙ | McLafferty-type rearrangement | 154.06 | Loss of ethene from the dihydroindenone ring. |

| [C₈H₅F₂]⁺ | Further fragmentation | 139.03 | Loss of CHO from the [M-CH₃]⁺ ion. |

| [C₇H₄F₂]⁺˙ | Retro-Diels-Alder type fragmentation | 126.03 | Cleavage of the five-membered ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow several key pathways characteristic of ketones and cyclic compounds. The initial ionization will form the molecular ion ([M]⁺˙). Subsequent fragmentation is likely to proceed through alpha-cleavage, loss of neutral molecules like carbon monoxide (CO), and rearrangements.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of small molecule ketones.[2][3]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if in a matrix):

-

Liquid-Liquid Extraction: For aqueous samples, extract with a non-polar solvent like dichloromethane or ethyl acetate.

-

Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge to isolate the analyte of interest.

-

QuEChERS: For food or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and cleanup.[2]

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Mode: Splitless injection.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Data Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While the fragmentation pathway presented is theoretical, it is based on established principles of mass spectrometry and provides a strong basis for the identification and characterization of this compound. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods. Further experimental studies are warranted to confirm the proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this molecule.

References

- 1. PubChemLite - this compound (C10H8F2O) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FTIR Analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one. It details the expected vibrational frequencies, a comprehensive experimental protocol for sample analysis, and a visual representation of the analytical workflow. This document is intended to support research and development activities where this compound is of interest.

Introduction to the FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint." For this compound, FTIR analysis is crucial for confirming its chemical identity and purity. The key functional groups that give rise to characteristic absorption bands in its FTIR spectrum include the ketone carbonyl group within a five-membered ring, aromatic carbon-fluorine bonds, aromatic and aliphatic carbon-hydrogen bonds, and aromatic carbon-carbon double bonds.

Predicted FTIR Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established correlation tables. The exact position of these bands can be influenced by the molecular environment and the physical state of the sample.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Medium |

| 2975 - 2950 | Asymmetric C-H Stretching | Methyl (-CH₃) | Medium to Strong |

| 2935 - 2915 | Asymmetric C-H Stretching | Methylene (-CH₂) | Medium to Strong |

| 2880 - 2860 | Symmetric C-H Stretching | Methyl (-CH₃) | Medium |

| 2865 - 2845 | Symmetric C-H Stretching | Methylene (-CH₂) | Medium |

| ~1750 | C=O Stretching | Five-membered ring ketone | Strong |

| 1625 - 1585 | C=C Stretching | Aromatic Ring | Medium to Weak |

| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium to Weak |

| 1470 - 1430 | C-H Bending (Scissoring/Asymmetric) | Methylene (-CH₂), Methyl (-CH₃) | Medium |

| 1380 - 1370 | C-H Bending (Umbrella) | Methyl (-CH₃) | Medium |

| 1250 - 1000 | C-F Stretching | Aromatic C-F | Strong |

| 900 - 675 | C-H Bending (Out-of-plane) | Aromatic C-H | Strong |

Experimental Protocol: FTIR Analysis by Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation requirements.[1][2]

3.1. Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences, such as atmospheric water and carbon dioxide, as well as the absorbance of the ATR crystal itself.

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

-

With the clean, empty ATR crystal in place, acquire the background spectrum. Typically, this involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. A few milligrams of the sample is generally sufficient.[4]

-

Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[3][5]

-

Acquire the sample spectrum using the same instrumental parameters (e.g., number of scans, resolution) as used for the background spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be baseline corrected and normalized if necessary.

-

Identify the characteristic absorption peaks and compare their positions (in cm⁻¹) and relative intensities to the predicted values in the data table and to reference spectra if available.

-

-

Cleaning:

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the FTIR analysis of this compound.

Caption: Experimental workflow for FTIR analysis.

Caption: Structure-spectrum logical relationship.

References

The Biological Versatility of Fluorinated Indanones: A Technical Guide for Drug Discovery Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance the pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the biological activities of fluorinated indanones, focusing on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity of Fluorinated Indanones

Fluorinated indanone derivatives, particularly fluorinated benzylidene indanones, have emerged as a promising class of anticancer agents.[1][2] These compounds have demonstrated significant antiproliferative and antiangiogenic properties, with cytotoxic effects observed across a range of human cancer cell lines.[2][3][4]

Quantitative Anticancer Data

The cytotoxic activity of various fluorinated indanone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of these compounds against several cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |

| 2-Benzylidene-1-indanones | Fluorinated derivative | MCF-7 (Breast) | 0.01 - 0.88 |

| HCT (Colon) | 0.01 - 0.88 | ||

| THP-1 (Leukemia) | 0.01 - 0.88 | ||

| A549 (Lung) | 0.01 - 0.88 | ||

| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (Colorectal) | 0.44 |

| COLO 205 (Colorectal) | 0.98 | ||

| KM 12 (Colorectal) | 0.41 |

Mechanism of Anticancer Action

The anticancer effects of fluorinated indanones are often attributed to their ability to modulate microtubule dynamics.[1] By binding to the colchicine binding pocket of tubulin, these compounds act as microtubule destabilizers, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][2] Furthermore, some derivatives have been shown to exert antiangiogenic effects by downregulating key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[1]

Anti-inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties and have shown potential in modulating key inflammatory pathways.[1] These compounds can effectively inhibit the production of pro-inflammatory cytokines.[1]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of indanone derivatives has been assessed by measuring the inhibition of various pro-inflammatory cytokines.

| Compound | Cytokine Inhibited | IC50 (nM) | Cell Type |

| IPX-18 (Indanone Derivative) | TNF-α | 298.8 | Human Whole Blood |

| TNF-α | 96.29 | PBMCs | |

| IFN-γ | 217.6 | Human Whole Blood | |

| IFN-γ | 103.7 | PBMCs |

Note: IPX-18 is a non-fluorinated indanone derivative, but its data is presented here to illustrate the anti-inflammatory potential of the indanone scaffold.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to block the activation of the NF-κB/MAPK signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway is typically activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Fluorinated indanones can inhibit this cascade, thereby reducing inflammation.[1]

Enzyme Inhibition

The 5-fluoro-1-indanone scaffold is a valuable starting point for developing potent enzyme inhibitors, particularly for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. The indanone moiety is a core feature of the well-known AChE inhibitor, Donepezil. Research into fluorinated analogs aims to enhance potency and refine structure-activity relationships.[5]

| Compound ID | Core Structure | R1 (Indanone C5) | R2 (Substituent) | AChE IC50 (nM) |

| Donepezil | 1-Indanone | H | -CH₂-piperidine-benzyl | ~5.7 |

| 9 | Indanone Derivative | - | - | 14.8 |

| 14 | Indanone Derivative | - | - | 18.6 |

| 4a | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | - | ortho-chlorine | 910 |

Monoamine Oxidase B (MAO-B) Inhibition

Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. C6-substituted indanones have been shown to be particularly potent and selective MAO-B inhibitors.[6]

| Compound Class | Substitution | MAO-B IC50 (µM) |

| C6-Substituted Indanones | Various | 0.001 - 0.030 |

One notable fluorinated derivative, 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, exhibited a high affinity for MAO-B with a Ki of 6 nM.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of fluorinated indanone derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Anti-inflammatory Assay

This protocol is used to assess the anti-inflammatory activity of fluorinated indanone derivatives.

-

Cell Culture: Culture murine primary macrophages or a suitable cell line (e.g., RAW 264.7) in appropriate media.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Incubation: Incubate the cells for a specified period to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using ELISA kits.

-

Data Analysis: Determine the percentage of cytokine inhibition compared to the LPS-stimulated control and calculate IC50 values.

Enzyme Inhibition Assays (General Protocol)

This general protocol can be adapted for assessing the inhibition of enzymes like AChE and MAO-B.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., human recombinant AChE or MAO-B) and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the fluorinated indanone test compounds.

-

Assay Reaction: In a microplate, mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 or Ki value.

Conclusion and Future Perspectives

Fluorinated indanones represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and enzyme-inhibiting agents makes them attractive scaffolds for further drug discovery and development efforts. The incorporation of fluorine can be strategically utilized to optimize the potency, selectivity, and pharmacokinetic properties of these molecules. Future research should focus on expanding the structure-activity relationship studies for a broader range of fluorinated indanone derivatives, conducting comprehensive in vivo efficacy and safety evaluations, and exploring their potential against a wider array of therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4,6-Difluoro-2-methyl-2,3-dihydro-1H-inden-1-one: An Application Note